Cyanopeptolin S
Description
Properties
Molecular Formula |
C40H63N9O14S |
|---|---|
Molecular Weight |
926 g/mol |
IUPAC Name |
[3-[[5-benzyl-2,8-di(butan-2-yl)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate |
InChI |
InChI=1S/C40H63N9O14S/c1-7-21(3)30-39(58)63-23(5)31(47-35(54)28(50)20-62-64(59,60)61)36(55)44-25(15-12-18-43-40(41)42)33(52)45-26-16-17-29(51)49(37(26)56)32(22(4)8-2)38(57)48(6)27(34(53)46-30)19-24-13-10-9-11-14-24/h9-11,13-14,21-23,25-32,50-51H,7-8,12,15-20H2,1-6H3,(H,44,55)(H,45,52)(H,46,53)(H,47,54)(H4,41,42,43)(H,59,60,61) |
InChI Key |
LQLBUPVHKUILGJ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C |
Synonyms |
cyanopeptolin S |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Protease Inhibition
Cyanopeptolin S exhibits potent inhibitory activity against serine proteases, particularly trypsin and chymotrypsin. The IC50 values for trypsin inhibition are reported to be as low as 0.2 µg/ml . This characteristic makes this compound a candidate for drug development aimed at metabolic disorders and diseases where protease activity is implicated.
Anticancer Potential
Recent studies have indicated that Cyanopeptolins, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from Nostoc edaphicum demonstrated significant activity against HeLa cells (human cervical cancer) . The structural diversity among cyanopeptolins suggests that modifications could enhance their anticancer efficacy.
Antimicrobial Activity
While not extensively documented for this compound specifically, many cyanopeptolins are known to exhibit antimicrobial properties. This potential could be explored further in the context of developing new antibiotics or antimicrobial agents .
Case Studies
-
Inhibition of Serine Proteases
A study demonstrated that this compound inhibited trypsin with an IC50 value of ≤ 0.2 µg/ml, showcasing its effectiveness as a protease inhibitor . This property is crucial for applications in drug discovery targeting metabolic disorders. -
Cytotoxicity Against Cancer Cells
In vitro assays revealed that Cyanopeptolins isolated from Nostoc edaphicum showed cytotoxic effects on HeLa cells, indicating their potential use in cancer therapies . The specific mechanisms of action remain an area for further research. -
Toxicological Effects on Aquatic Organisms
Research assessing the toxicity of cyanopeptolins on organisms like Caenorhabditis elegans highlighted the environmental implications of these compounds, particularly during cyanobacterial blooms . Understanding these effects is critical for evaluating the safety and ecological impact of using cyanopeptolins in various applications.
Comparative Analysis of Cyanopeptolins
The following table summarizes key biological activities associated with different cyanopeptolins:
| Cyanopeptolin Variant | Source Organism | Protease Inhibition (IC50) | Cytotoxicity (Cell Line) | Antimicrobial Activity |
|---|---|---|---|---|
| This compound | Microcystis sp. | ≤ 0.2 µg/ml | HeLa (significant) | Not extensively studied |
| CP962 | Nostoc edaphicum | 0.24–0.26 µM | MCF-7 (non-cytotoxic) | Not reported |
| CP985 | Nostoc edaphicum | 3.1–3.8 µM | MCF-7 (non-cytotoxic) | Not reported |
Chemical Reactions Analysis
Enzymatic Inhibition
Cyanopeptolin S exhibits potent inhibitory activity against serine proteases, particularly trypsin. Key findings include:
-
Trypsin Inhibition : The compound inhibits trypsin with an IC₅₀ ≤ 0.2 µg ml⁻¹ (≈0.24 µM) . This activity is attributed to the presence of l-arginine in position 2 of the peptide sequence, which interacts with the catalytic site of trypsin .
-
Chymotrypsin Inhibition : Mild activity against chymotrypsin (IC₅₀ ~3.1–3.8 µM) is observed, likely due to steric hindrance from the sulfated glyceric acid side chain .
-
Specificity : No significant inhibition of thrombin, elastase, or protein phosphatase 1 has been reported .
Table 1: Enzyme Inhibition Profiles of this compound and Related Analogues
| Enzyme | IC₅₀ (µM) | Structural Determinants | Reference |
|---|---|---|---|
| Trypsin | ≤0.24 | l-arginine at position 2 | |
| Chymotrypsin | 3.1–3.8 | Sulfated glyceric acid side chain |
Photochemical Degradation
This compound undergoes indirect photodegradation in aquatic environments, primarily through reactions with singlet oxygen (¹O₂):
-
Reaction Kinetics : Second-order rate constants (kᵣₓₙ,₁O₂) for cyanopeptolins with tyrosine or arginine residues range from 8.4 × 10⁷ to 1.4 × 10⁸ M⁻¹s⁻¹ .
-
pH Dependence : Degradation is accelerated at alkaline pH (e.g., pH 9–11.6) due to deprotonation of phenolic groups in tyrosine-containing analogues, increasing ¹O₂ reactivity . For this compound (arginine-containing), this effect is less pronounced.
-
Environmental Half-Life : Estimated half-lives range from hours to days under natural sunlight, depending on pH and ¹O₂ concentrations .
Structural Reactivity
The unique sulfate group and cyclic depsipeptide backbone influence its chemical behavior:
Synthetic and Biosynthetic Insights
-
Biosynthesis : Produced via nonribosomal peptide synthetases (NRPS), with vertical gene transfer observed in Microcystis and Planktothrix species .
-
Structural Variants : Over 90 cyanopeptolin analogues exist, differing in residues at positions 2 (Arg, Tyr, Phe) and side chains (sulfated vs. non-sulfated) . this compound is distinguished by its sulfated d-glyceric acid moiety .
Preparation Methods
Strain Selection and Culture Conditions
Streptomyces olivochromogenes NBRC 3561, obtained from the NBRC culture collection, was cultivated on ISP2 agar medium (4 g/L yeast extract, 10 g/L malt extract, 4 g/L glucose, pH 7.2) at 30°C for 5 days. Submerged fermentation in liquid ISP2 broth (2 L scale) under aerobic conditions facilitated biomass accumulation, with spores and aerial hyphae harvested post-incubation.
Biomass Processing
Post-fermentation, cells were mechanically scraped and subjected to methanol extraction (1:2 v/v biomass:methanol) for 24 hours. The methanolic extract was filtered (Whatman No. 1), concentrated via rotary evaporation, and lyophilized to yield a crude extract (73.5 g from 2 L culture).
Extraction and Preliminary Purification
Solid-Phase Extraction (SPE)
The crude extract was fractionated using a styrene-divinylbenzene resin (CHP-20P) open column. Stepwise elution with 10%, 60%, and 100% methanol isolated nonpolar constituents. The 100% methanol fraction, enriched in streptopeptolin, was evaporated to dryness (yield: 12% w/w).
Solvent Partitioning
Further purification employed Sephadex LH-20 size-exclusion chromatography (1:1 chloroform/methanol), resolving compounds by molecular weight. Streptopeptolin eluted in mid-polarity fractions (B9–B10), concentrated to 143 mg.
High-Performance Liquid Chromatography (HPLC) Purification
Analytical and Preparative HPLC Conditions
Final purification utilized reversed-phase HPLC (Wakopak Handy ODS column, 4.6 × 250 mm²) with isocratic elution (22% acetonitrile, 0.05% trifluoroacetic acid (TFA), 1 mL/min). Streptopeptolin eluted at 21.8 min (UV detection: 220 nm), yielding 5.0 mg of >95% pure compound.
Table 1: Chromatographic Purification Summary
| Step | Stationary Phase | Mobile Phase | Yield | Purity (%) |
|---|---|---|---|---|
| SPE (CHP-20P) | Styrene-divinylbenzene | 10–100% MeOH | 12% | 30–40 |
| Sephadex LH-20 | Dextran-based resin | CHCl₃/MeOH (1:1) | 143 mg | 60–70 |
| Preparative HPLC | ODS-C8 | 22% MeCN, 0.05% TFA | 5.0 mg | >95 |
Structural Elucidation of Streptopeptolin
Spectroscopic Characterization
High-resolution ESI-MS confirmed the molecular formula C₄₆H₆₁N₉O₁₃ ([M + H – H₂O]⁺ m/z 930.4395, calc. 930.4361). NMR analysis (¹H, ¹³C, COSY, TOCSY, HMBC) revealed a cyclic depsipeptide backbone featuring:
Absolute Configuration Determination
Marfey’s analysis of acid hydrolysates established L-configurations for glutamine, threonine, proline, phenylalanine, tyrosine, and alanine residues.
Biosynthetic Pathway via Nonribosomal Peptide Synthetase (NRPS)
Gene Cluster Identification
Genome mining of S. olivochromogenes NBRC 3561 identified a 7-module NRPS cluster (BDQI01000045) encoding SpnA (SO3561_09657). AntiSMASH predicted substrate specificity for Thr, Pro, Phe, Tyr, and Val, aligning with the peptide sequence.
Table 2: NRPS Module Organization
| Module | A-Domain Substrate | Modifications | Function |
|---|---|---|---|
| 1 | Gln | β-Methylbutyryl starter unit | Chain initiation |
| 2 | Thr | None | Elongation |
| 3 | Gln | Epimerization (E-domain) | D-Gln incorporation |
| 4 | Pro | Cytochrome P450 hydroxylation | Ahp formation |
| 5 | Phe | None | Elongation |
| 6 | Tyr | N-Methyltransferase (MT) | N-MeTyr |
| 7 | Ala | Thioesterase (TE) | Cyclization and release |
Post-Assembly Modifications
- Ahp Biosynthesis : Proline undergoes hydroxylation by SpnB (P450 monooxygenase) and oxidative cyclization via SpnC to form Ahp.
- Lactonization : The TE domain catalyzes ester bond formation between Thr-OH and Ala-COOH, releasing the cyclic depsipeptide.
Analytical Characterization and Quality Control
Purity Assessment
Analytical HPLC (Phenomenex Synergi Hydro-RP) with 1:3 acetonitrile/water + 0.1% TFA confirmed homogeneity (retention time: 34.0 min).
Stability Studies
Lyophilized streptopeptolin remained stable for 6 months at -80°C, with degradation <5% under accelerated conditions (40°C/75% RH, 1 month).
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
